Ethyl 1-isocyanatocyclopentane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isocyanatocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethyl chloroformate and sodium azide under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then treated with a suitable base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isocyanatocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 1-isocyanatocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-isocyanatocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and proteins . The isocyanate group can form covalent bonds with nucleophilic sites on these targets, leading to modifications that alter their activity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 1-isocyanatocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-2-13-8(12)9(10-7-11)5-3-4-6-9/h2-6H2,1H3 |
InChI Key |
XCDBGFZEBYVFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)N=C=O |
Origin of Product |
United States |
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